molecular formula C13H16Cl2F3N3O6S B056405 (2S)-2-amino-5-[[(2R)-2-amino-3-[(E)-1,2-dichloro-3,3,3-trifluoroprop-1-enyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid CAS No. 122652-97-5

(2S)-2-amino-5-[[(2R)-2-amino-3-[(E)-1,2-dichloro-3,3,3-trifluoroprop-1-enyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid

Cat. No.: B056405
CAS No.: 122652-97-5
M. Wt: 470.2 g/mol
InChI Key: KDFMEOFBRCYNKT-BURXGOFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione: is a chemical compound known for its unique structure and properties. It is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine. The addition of the dichloro-trifluoropropenyl group imparts distinct chemical and biological characteristics to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione typically involves the reaction of glutathione with 1,2-dichloro-3,3,3-trifluoropropene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can replace the dichloro or trifluoro groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols .

Scientific Research Applications

Chemistry: In chemistry, S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione is used as a reagent in various synthetic reactions. Its unique structure allows it to participate in selective transformations, making it valuable in organic synthesis.

Biology: In biological research, this compound is studied for its potential role in modulating cellular redox states and as a probe for studying glutathione-related pathways.

Medicine: In medicine, S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione is investigated for its potential therapeutic applications, including its role in detoxification processes and as an antioxidant.

Industry: Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione involves its interaction with cellular thiols and enzymes. The compound can undergo redox reactions, influencing the cellular redox state and modulating the activity of glutathione-dependent enzymes. This can affect various cellular processes, including detoxification and antioxidant defense.

Comparison with Similar Compounds

  • S-(1,2-Dicarboxyethyl)glutathione
  • S-(1,2-Dihydroxyethyl)glutathione
  • S-(1,2-Dichloroethyl)glutathione

Comparison: Compared to these similar compounds, S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione is unique due to the presence of the trifluoropropenyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in specific research and industrial applications.

Properties

CAS No.

122652-97-5

Molecular Formula

C13H16Cl2F3N3O6S

Molecular Weight

470.2 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-2-amino-3-[(E)-1,2-dichloro-3,3,3-trifluoroprop-1-enyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C13H16Cl2F3N3O6S/c14-9(13(16,17)18)10(15)28-4-6(20)11(25)21(3-8(23)24)7(22)2-1-5(19)12(26)27/h5-6H,1-4,19-20H2,(H,23,24)(H,26,27)/b10-9-/t5-,6-/m0/s1

InChI Key

KDFMEOFBRCYNKT-BURXGOFRSA-N

Isomeric SMILES

C(CC(=O)N(CC(=O)O)C(=O)[C@H](CS/C(=C(/C(F)(F)F)\Cl)/Cl)N)[C@@H](C(=O)O)N

SMILES

C(CC(=O)N(CC(=O)O)C(=O)C(CSC(=C(C(F)(F)F)Cl)Cl)N)C(C(=O)O)N

Canonical SMILES

C(CC(=O)N(CC(=O)O)C(=O)C(CSC(=C(C(F)(F)F)Cl)Cl)N)C(C(=O)O)N

Synonyms

DCTFPG
S-(1,2-dichloro-3,3,3-trifluoro-1-propenyl)glutathione

Origin of Product

United States

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